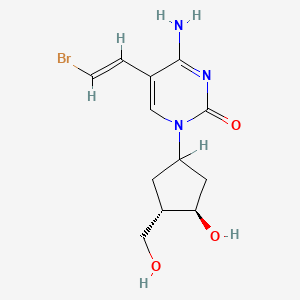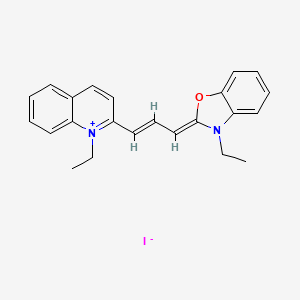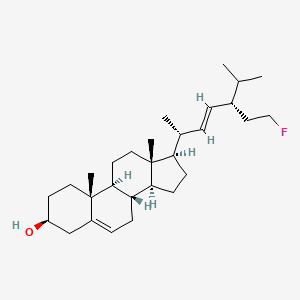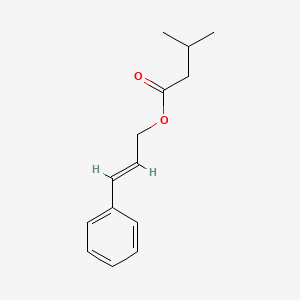
Cinnamyl isovalerate
Descripción general
Descripción
Cinnamyl Isovalerate, also known as Isobutyl cinnamate, is an organic compound with the chemical formula C14H18O2 . It is a colorless or yellowish liquid with a pleasant aroma . It is mainly used as a spice and can be used in the blending of perfume, lemon, and camphor . It is also often added to cosmetics, soaps, and detergents to give products a specific aroma .
Synthesis Analysis
Cinnamyl Isovalerate can be obtained by reacting isovaleric acid with cinnamaldehyde . The reaction is generally carried out under acidic conditions, and acid catalysts such as sulfuric acid are commonly used . During the preparation process, the reaction conditions and ratio are usually controlled to improve the yield and product purity .Molecular Structure Analysis
The molecular formula of Cinnamyl Isovalerate is C14H18O2 . Its molecular weight is 218.29 g/mol .Physical And Chemical Properties Analysis
Cinnamyl Isovalerate is a liquid at room temperature . It has a density of 0.992 g/cm³ at 25°C . It is almost insoluble in water at room temperature, but soluble in ethanol, ether, and oil solvents . It has a boiling point of 313°C .Aplicaciones Científicas De Investigación
Application in Phytochemistry and Cancer Research
Specific Scientific Field
The specific scientific field of this application is Phytochemistry and Cancer Research .
Comprehensive and Detailed Summary of the Application
Cinnamyl isovalerate derivatives have been isolated from the branches and leaves of Sabina gaussenii, a plant endemic to China . These derivatives have been reported for the first time from this plant . The biological activity test results indicated that these derivatives showed cytotoxicity against certain cancer cell lines .
Detailed Description of the Methods of Application or Experimental Procedures
The powdered air-dried branches and leaves of S. gaussenii were extracted with 90% acetone at room temperature and then concentrated under reduced pressure . The 90% acetone extract of the branches and leaves of Sabina gaussenii led to the isolation of two new cinnamyl isovalerate derivatives .
Thorough Summary of the Results or Outcomes Obtained
The 90% acetone extract showed cytotoxicity against the human lung adenocarcinoma (A549) cell line (IC 50 = 0.98 ± 0.1 μg/mL) . One of the isolated compounds showed cytotoxicities against human cervical carcinoma (HeLa) (IC 50 = 0.4 ± 0.1 μM ) and human gastric carcinoma (BGC-823) (IC 50 = 0.9 ± 0.2 μM) cancer cell lines . Another compound showed cytotoxicities against HeLa (IC 50 = 1.5 ± 0.4 μM), BGC-823 (IC 50 = 7.0 ± 0.8 μM ), and A549 (IC 50 = 10.6 ± 1.5 μM ) cancer cell lines .
Application in Perfumery
Specific Scientific Field
The specific scientific field of this application is Perfumery .
Comprehensive and Detailed Summary of the Application
Cinnamyl isovalerate is used as a starting material for the production of perfume, eau de parfum, eau de toilette, eau de cologne, and other perfumed cosmetic products .
Detailed Description of the Methods of Application or Experimental Procedures
Cinnamyl isovalerate is typically used as a component in a complex mixture of substances that make up a fragrance. The exact formulation of a perfume is usually a closely guarded secret .
Thorough Summary of the Results or Outcomes Obtained
The use of Cinnamyl isovalerate in perfumery contributes to the overall scent profile of the product. It has a spicy type odor and a fruity type flavor .
Application in Food and Beverage Industry
Specific Scientific Field
The specific scientific field of this application is Food and Beverage Industry .
Comprehensive and Detailed Summary of the Application
Cinnamyl isovalerate is used in the food and beverage industry as a flavoring agent .
Detailed Description of the Methods of Application or Experimental Procedures
As a flavoring agent, Cinnamyl isovalerate is added to food and beverage products during the manufacturing process to enhance or modify their flavor .
Thorough Summary of the Results or Outcomes Obtained
The addition of Cinnamyl isovalerate can contribute to a spicy, fruity, woody, sour, and wine-like flavor in food and beverage products .
Application in Aromatherapy
Specific Scientific Field
The specific scientific field of this application is Aromatherapy .
Comprehensive and Detailed Summary of the Application
Cinnamyl isovalerate, with its spicy and fruity aroma, is used in aromatherapy. It is believed to have a calming effect and is used in various aromatherapy products .
Detailed Description of the Methods of Application or Experimental Procedures
In aromatherapy, essential oils containing Cinnamyl isovalerate can be diffused into the air using a diffuser, or a few drops can be added to a bath or massage oil .
Thorough Summary of the Results or Outcomes Obtained
The use of Cinnamyl isovalerate in aromatherapy contributes to a calming and relaxing environment. However, the effects can vary greatly depending on the individual and the specific context .
Application in Cosmetics
Specific Scientific Field
The specific scientific field of this application is Cosmetics .
Comprehensive and Detailed Summary of the Application
Cinnamyl isovalerate is used in the formulation of perfumed cosmetic products. It is used as a fragrance ingredient in a variety of cosmetic products, including soaps, detergents, creams, lotions, and perfumes .
Detailed Description of the Methods of Application or Experimental Procedures
Cinnamyl isovalerate is added to cosmetic formulations during the manufacturing process. The exact amount used can vary depending on the specific product and desired fragrance intensity .
Thorough Summary of the Results or Outcomes Obtained
The addition of Cinnamyl isovalerate contributes to the overall fragrance profile of cosmetic products, enhancing their appeal to consumers .
Propiedades
IUPAC Name |
[(E)-3-phenylprop-2-enyl] 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-12(2)11-14(15)16-10-6-9-13-7-4-3-5-8-13/h3-9,12H,10-11H2,1-2H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCMOGKCPPTERB-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCC=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)OC/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow liquid, spicy, fruity, floral odour | |
| Record name | Cinnamyl isovalerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/185/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; miscible in oils, miscible (in ethanol) | |
| Record name | Cinnamyl isovalerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/185/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.990-0.996 | |
| Record name | Cinnamyl isovalerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/185/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Cinnamyl isovalerate | |
CAS RN |
140-27-2 | |
| Record name | Cinnamyl isovalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamyl isovalerate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46141 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 3-methyl-, 3-phenyl-2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cinnamyl isovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.917 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNAMYL ISOVALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JHK9Y2XRM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



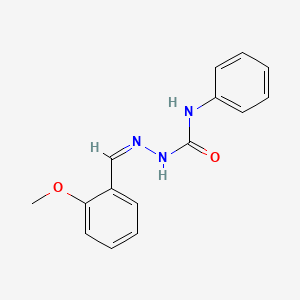
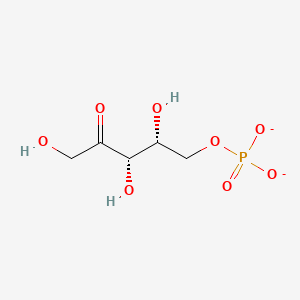
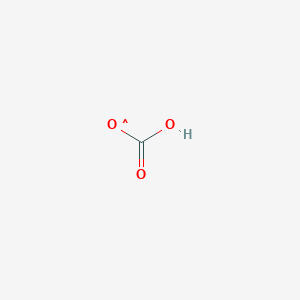
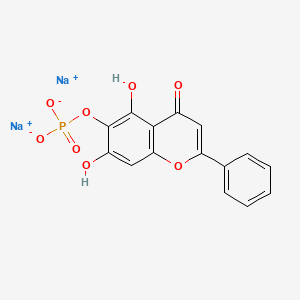
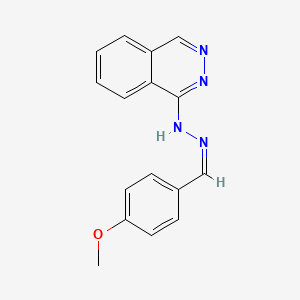
![[11C]MeNER](/img/structure/B1232461.png)
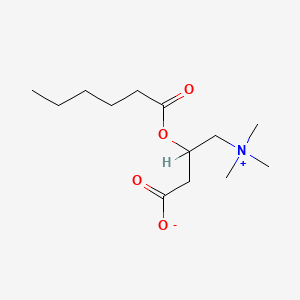
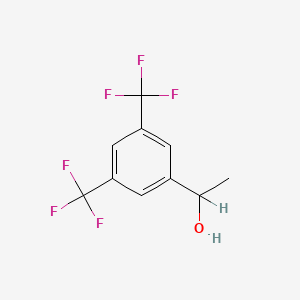
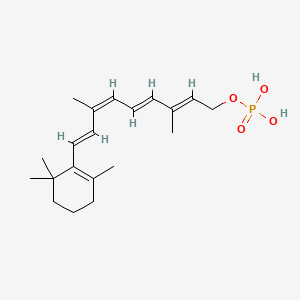
![Methyl (1R,4R,5R,6R,8R,10R,11E,14R)-11-ethylidene-6-hydroxy-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradec-2-ene-5-carboxylate](/img/structure/B1232465.png)
